molecular formula C6H9BrN2S B11778578 2-Bromo-N,N,5-trimethyl-1,3-thiazol-4-amine

2-Bromo-N,N,5-trimethyl-1,3-thiazol-4-amine

Cat. No.: B11778578
M. Wt: 221.12 g/mol
InChI Key: MUPCINJOAXXFDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N,N,5-trimethyl-1,3-thiazol-4-amine is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

The synthesis of 2-Bromo-N,N,5-trimethyl-1,3-thiazol-4-amine typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Bromo-N,N,5-trimethyl-1,3-thiazol-4-amine undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Bromo-N,N,5-trimethyl-1,3-thiazol-4-amine involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors in biological systems . This interaction can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

2-Bromo-N,N,5-trimethyl-1,3-thiazol-4-amine can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

These compounds share the thiazole ring structure but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H9BrN2S

Molecular Weight

221.12 g/mol

IUPAC Name

2-bromo-N,N,5-trimethyl-1,3-thiazol-4-amine

InChI

InChI=1S/C6H9BrN2S/c1-4-5(9(2)3)8-6(7)10-4/h1-3H3

InChI Key

MUPCINJOAXXFDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)Br)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.